molecular formula C15H9N3S B1387450 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile CAS No. 222629-39-2

4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile

Cat. No. B1387450
CAS RN: 222629-39-2
M. Wt: 263.3 g/mol
InChI Key: QICJTWFELAYJKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives, has been reported . These compounds were identified as xanthine oxidase inhibitors with micromolar level potencies .


Chemical Reactions Analysis

The compound 1k, which is a derivative of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile, has been identified as a mixed-type xanthine oxidase inhibitor .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with metal ions, forming complexes . These complexes have been used in electrocatalysis in hydrogen evolution reactions .

Mode of Action

Similar compounds have been found to act as ligands, linking two metal centers in a one-dimensional chain . This suggests that 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to participate in the hydrogen evolution reaction , suggesting that this compound may also be involved in similar biochemical pathways.

Pharmacokinetics

The compound’s chemical formula is c12h7n3s, and it has a molecular weight of 21927 . Its predicted density is 1.45±0.1 g/cm3, and its predicted boiling point is 364.8±52.0 °C . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Similar compounds have been found to exhibit corrosion inhibition properties , suggesting that this compound may also have similar effects.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, similar compounds have been found to be sensitive to oxidation in humid environments . Therefore, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability .

properties

IUPAC Name

4-(2-pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3S/c16-9-11-1-3-12(4-2-11)14-10-19-15(18-14)13-5-7-17-8-6-13/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICJTWFELAYJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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